Divergent Antimicrobial Selectivity: Antimycotic Activity of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid Versus Antiviral Activity of its Ethyl Ester Congener
In the 1993 Sansebastiano et al. study, the target compound (referred to as acid 9o) demonstrated activity against fungal strains, while the ethyl ester congener (compound 3h) achieved 80.9% inhibition of HSV-1 infectivity at a concentration of 12 µg/mL [1]. This represents a qualitative divergence in antimicrobial spectrum: the carboxylic acid is associated with antimycotic activity, whereas the ester analog is associated with antiviral activity. No quantitative antifungal MIC data were reported in the abstract for acid 9o, but the explicit mention of its antifungal activity alongside two specific esters confirms that the acid form possesses a distinct biological profile not observed in the ester series.
| Evidence Dimension | Qualitative antimicrobial activity spectrum |
|---|---|
| Target Compound Data | Active against fungal strains (specific strains and MIC not reported in abstract) [1] |
| Comparator Or Baseline | Ethyl ester analog (compound 3h): 80.9% HSV-1 inhibition at 12 µg/mL [1] |
| Quantified Difference | Qualitative divergence: antimycotic vs. antiviral activity; quantitative antifungal data not available in accessible abstract |
| Conditions | Short-term plaque assay for HSV-1 on Vero cells; unspecified antifungal assay [1] |
Why This Matters
For researchers seeking antimycotic leads, the carboxylic acid form provides a differentiated starting point distinct from the antiviral ester series.
- [1] Sansebastiano, L.; Mosti, L.; Menozzi, G.; Schenone, P.; Muratore, O.; Petta, A.; Debbia, E.; Schito, A.P.; Schito, G.C. Synthesis, antiviral (HSV-1) and antimycotic activities of ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates, 2,4-disubstituted 5-pyrimidinecarboxylic acids and 2,4-disubstituted pyrimidines. Farmaco 1993, 48 (3), 335–355. View Source
